7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a benzothiazine ring, which is a heterocyclic compound (a ring structure containing atoms of at least two different elements). This particular compound has a chlorine atom (Cl) attached to the 7th position of the benzothiazine ring.Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has demonstrated antimicrobial properties . Researchers have investigated its effectiveness against various pathogens, including bacteria, fungi, and viruses. The compound’s structural features, such as the chlorine substitution at the 7th position, contribute to its antimicrobial activity.
AMPA Receptor Modulation
In addition, some derivatives of this scaffold act as positive allosteric modulators of AMPA receptors . These receptors are involved in synaptic transmission and memory processes.
Catalytic Applications
Interestingly, related compounds have been used as catalysts in organic synthesis reactions, demonstrating their versatility .
Safety and Hazards
The safety and hazards associated with this compound are not provided in the search results. It’s important to note that this compound is intended for research use only and is not intended for human or veterinary use.
Future Directions
A review on the novel scaffold 1,2,4-benzothiadiazine-1,1-dioxide, which is structurally related to 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide, highlights the progress in the chemistry and outlines various pharmacological activities of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The review suggests that variations of 3-substituents represent the main focus of workers in the search for improved biological activity . This could potentially guide future research directions for 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide.
properties
IUPAC Name |
7-chloro-N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)20-9-8-18(13)15(19)17-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGDDGQRYAYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide |
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